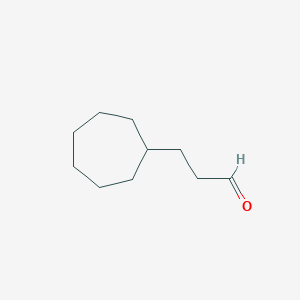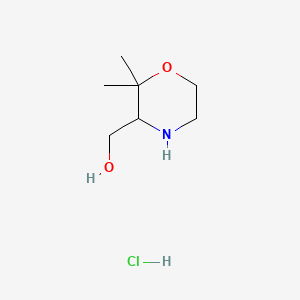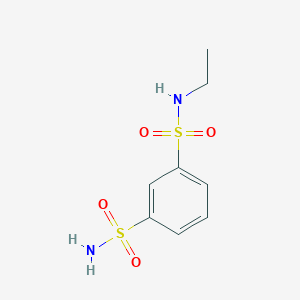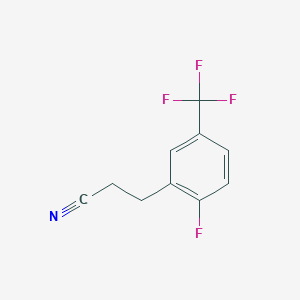
3-(2-Fluoro-5-(trifluoromethyl)phenyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluoro-5-(trifluoromethyl)phenyl)propanenitrile is an organic compound characterized by the presence of a fluorinated aromatic ring and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-5-(trifluoromethyl)phenyl)propanenitrile typically involves the reaction of 2-fluoro-5-(trifluoromethyl)benzyl bromide with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Fluoro-5-(trifluoromethyl)phenyl)propanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The aromatic ring can undergo oxidation reactions, potentially forming quinones or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN), dimethyl sulfoxide (DMSO), reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), room temperature.
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Amides or other nitrile derivatives.
Reduction: Amines.
Oxidation: Quinones or other oxidized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-(2-Fluoro-5-(trifluoromethyl)phenyl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 3-(2-Fluoro-5-(trifluoromethyl)phenyl)propanenitrile involves its interaction with specific molecular targets. The presence of the fluorinated aromatic ring enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding or other interactions, contributing to the compound’s overall bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-5-(trifluoromethyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a nitrile group.
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group, which imparts different reactivity and applications.
5-Trifluoromethyl-2-formylphenylboronic acid: Contains a formyl group and is used for its antimicrobial properties.
Uniqueness
3-(2-Fluoro-5-(trifluoromethyl)phenyl)propanenitrile is unique due to the combination of its fluorinated aromatic ring and nitrile group. This combination imparts distinct chemical properties, such as high electronegativity and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H7F4N |
|---|---|
Molekulargewicht |
217.16 g/mol |
IUPAC-Name |
3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H7F4N/c11-9-4-3-8(10(12,13)14)6-7(9)2-1-5-15/h3-4,6H,1-2H2 |
InChI-Schlüssel |
QITQDUFDWBZUGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)CCC#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



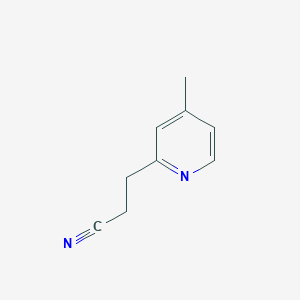
![3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester](/img/structure/B13523326.png)
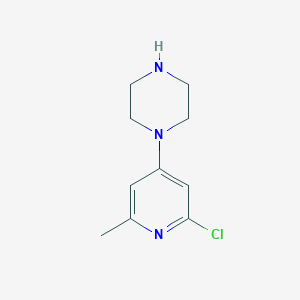

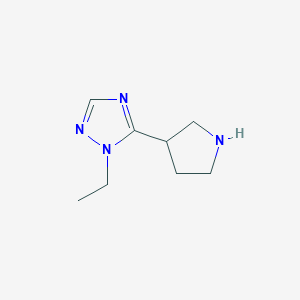
![N-(1-(Aminomethyl)cyclohexyl)-5-methylbenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B13523357.png)
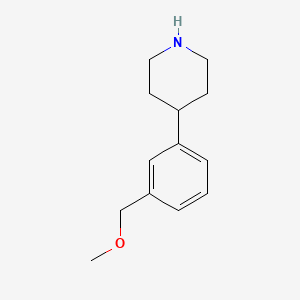
![6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B13523374.png)
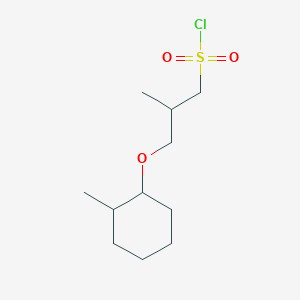
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B13523397.png)
